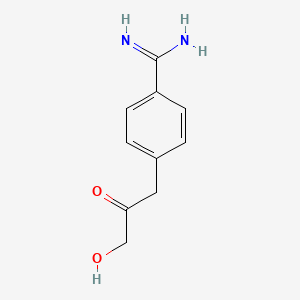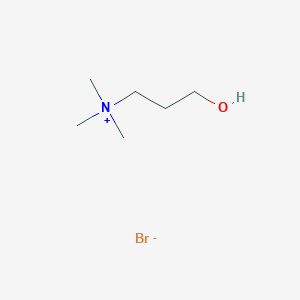![molecular formula C15H16O B14602160 3,6,9-Trimethyl-6,7-dihydroazuleno[4,5-b]furan CAS No. 60498-91-1](/img/structure/B14602160.png)
3,6,9-Trimethyl-6,7-dihydroazuleno[4,5-b]furan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6,9-Trimethyl-6,7-dihydroazuleno[4,5-b]furan is a complex organic compound characterized by its unique azulene-furan structure
Preparation Methods
The synthesis of 3,6,9-Trimethyl-6,7-dihydroazuleno[4,5-b]furan typically involves multiple steps, starting from simpler organic molecules. The synthetic routes often include cyclization reactions to form the azulene core, followed by functionalization to introduce the furan ring and methyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity. Industrial production methods may involve optimized processes to scale up the synthesis while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
3,6,9-Trimethyl-6,7-dihydroazuleno[4,5-b]furan undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds, affecting the compound’s reactivity.
Substitution: This reaction can replace specific atoms or groups within the molecule, allowing for the creation of derivatives with different properties.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
3,6,9-Trimethyl-6,7-dihydroazuleno[4,5-b]furan has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its unique structure allows for the exploration of biological interactions and potential therapeutic applications.
Medicine: Research into its pharmacological properties could lead to the development of new drugs or treatments.
Industry: Its chemical properties make it useful in the development of new materials and industrial processes .
Mechanism of Action
The mechanism by which 3,6,9-Trimethyl-6,7-dihydroazuleno[4,5-b]furan exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biological processes, depending on the compound’s structure and functional groups. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
3,6,9-Trimethyl-6,7-dihydroazuleno[4,5-b]furan can be compared with other similar compounds, such as:
- 6,9-Dihydroxy-3,6,9-trimethyl-3,3a,4,5,6,8,9,9b-octahydroazuleno[4,5-b]furan-2,7-dione
- 3,5,8-Trimethyl-2,3-dihydroazuleno[6,5-b]furan
These compounds share structural similarities but differ in their functional groups and reactivity. The unique combination of the azulene and furan rings, along with the specific methyl substitutions, distinguishes this compound from its analogs .
Properties
CAS No. |
60498-91-1 |
|---|---|
Molecular Formula |
C15H16O |
Molecular Weight |
212.29 g/mol |
IUPAC Name |
3,6,9-trimethyl-6,7-dihydroazuleno[4,5-b]furan |
InChI |
InChI=1S/C15H16O/c1-9-4-7-13-11(3)8-16-15(13)14-10(2)5-6-12(9)14/h4-5,7-9H,6H2,1-3H3 |
InChI Key |
GZKCRKPIUNNLME-UHFFFAOYSA-N |
Canonical SMILES |
CC1C=CC2=C(C3=C1CC=C3C)OC=C2C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


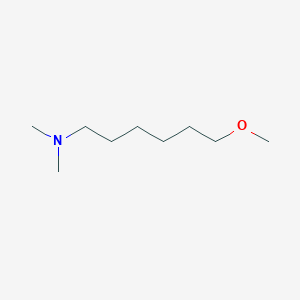
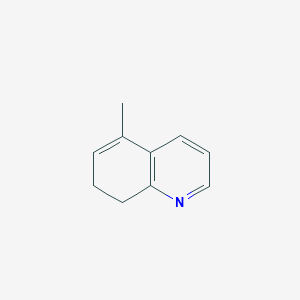
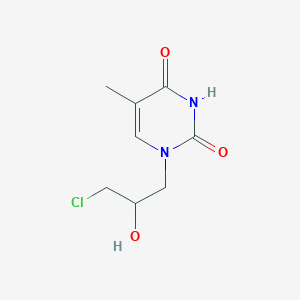
![Methyl 2-[(chloroacetyl)oxy]benzoate](/img/structure/B14602109.png)
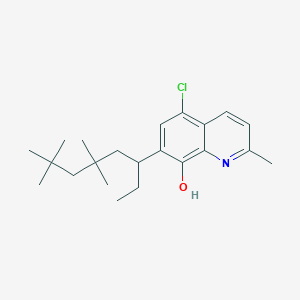
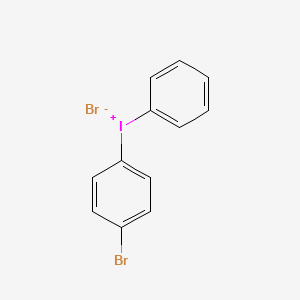
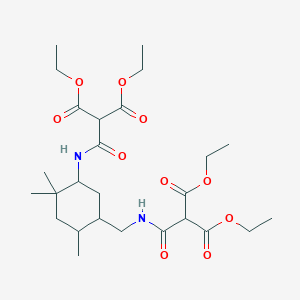
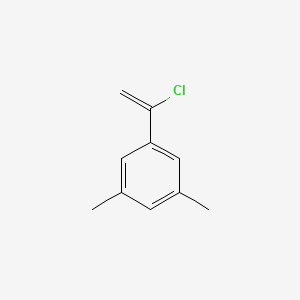
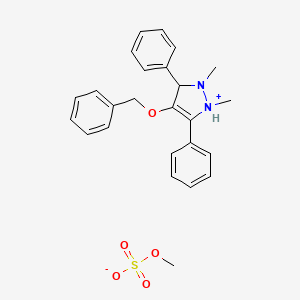
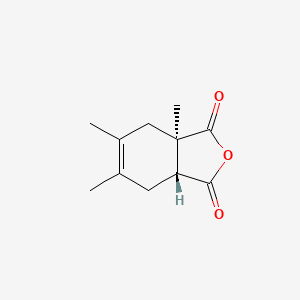
![Phosphorane, [(2-chlorophenyl)methylene]triphenyl-](/img/structure/B14602180.png)
